6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine

Regioselective Synthesis Oxazole Functionalization Halogenated Building Blocks

6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine (CAS 959977-77-6) is a heterocyclic small molecule featuring a regiospecifically C-4 brominated oxazole directly attached to the C-6 position of a 3-tert-butyl-1,2,4-triazolo[4,3-a]pyridine scaffold. With a molecular formula of C₁₃H₁₃BrN₄O and a molecular weight of 321.17 g/mol, this compound serves as a strategic building block in medicinal chemistry and agrochemical research programs—particularly those exploring kinase inhibition or bromodomain-targeting chemical space—where the precise placement of the bromine atom dictates downstream synthetic utility.

Molecular Formula C13H13BrN4O
Molecular Weight 321.17 g/mol
CAS No. 959977-77-6
Cat. No. B12623930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine
CAS959977-77-6
Molecular FormulaC13H13BrN4O
Molecular Weight321.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN=C2N1C=C(C=C2)C3=C(N=CO3)Br
InChIInChI=1S/C13H13BrN4O/c1-13(2,3)12-17-16-9-5-4-8(6-18(9)12)10-11(14)15-7-19-10/h4-7H,1-3H3
InChIKeyOEFKAPLRQYZSOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine (CAS 959977-77-6): Procurement-Grade Overview for Scientific Selection


6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine (CAS 959977-77-6) is a heterocyclic small molecule featuring a regiospecifically C-4 brominated oxazole directly attached to the C-6 position of a 3-tert-butyl-1,2,4-triazolo[4,3-a]pyridine scaffold [1]. With a molecular formula of C₁₃H₁₃BrN₄O and a molecular weight of 321.17 g/mol, this compound serves as a strategic building block in medicinal chemistry and agrochemical research programs—particularly those exploring kinase inhibition or bromodomain-targeting chemical space—where the precise placement of the bromine atom dictates downstream synthetic utility [2].

Why Generic Substitution of 6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine Fails in Research and Development


At first glance, the 2-bromo positional isomer (CAS 959977-78-7), the non-halogenated parent oxazole (CAS 959977-73-2), or the 4-iodo analog appear to be interchangeable with this compound. However, their divergent regiochemistry and halogen identity profoundly alter cross-coupling reactivity, metabolic stability, and target engagement [1]. Unlike the C-2 brominated isomer—which is frequently a byproduct of non-selective bromination—this C-4 bromo oxazole is accessed via a highly regioselective synthetic route using DMF as a solvent to achieve a superior C-4/C-2 bromination ratio [2]. Blind substitution with a scaffold-similar analog risks introducing a mixture of regioisomers that confound structure-activity relationship (SAR) studies, reduce synthetic yields, and ultimately compromise the reproducibility of lead optimization campaigns.

Quantitative Differentiation Guide: 6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine vs. Closest Analogs


Regiochemical Fidelity: C-4 vs. C-2 Bromination Ratio in Synthetic Access

The target compound is synthesized via a regioselective C-4 bromination protocol that dramatically favors the 4-bromo oxazole over the 2-bromo isomer. The use of DMF as a solvent improves the C-4/C-2 bromination ratio, ensuring high isomeric purity [1]. In contrast, the closely related 2-bromo isomer (CAS 959977-78-7) is typically obtained as a minor component in non-regioselective bromination or requires a distinct, less efficient synthetic route . For procurement, this means that purchasing the 4-bromo isomer guarantees a single, welldefined chemical entity, whereas suppliers offering the 2-bromo isomer may deliver material contaminated with the 4-bromo regioisomer.

Regioselective Synthesis Oxazole Functionalization Halogenated Building Blocks

Suzuki–Miyaura Coupling Competence: 4-Bromooxazole as a Superior Electrophile

The 4-bromooxazole moiety in the target compound has been explicitly demonstrated to be an excellent Suzuki–Miyaura coupling partner with arylboronic acids, yielding 4,5-disubstituted oxazoles in high purity [1]. While both the 2- and 4-bromooxazole isomers can undergo palladium-catalyzed couplings, literature reports indicate that 4-bromooxazoles exhibit superior reactivity and fewer side reactions when employing standard catalytic systems (Pd(OAc)₂/P(t-Bu)₃) . The non-brominated parent oxazole (CAS 959977-73-2) cannot directly participate in such cross-coupling reactions, necessitating an additional C–H activation or a lithiation/boronation step, which adds cost and complexity.

Cross-Coupling Suzuki–Miyaura Reaction C–C Bond Formation

Enabling p38α MAP Kinase Inhibitor SAR: Comparison with Advanced Triazolopyridine-Oxazole Leads

The triazolopyridine-oxazole core exemplified by this compound is the foundational scaffold for a series of potent p38α MAP kinase inhibitors. A closely related analog, CP-808844 (which incorporates a 4-fluorophenyl group at the oxazole 4-position—a substitution accessible directly from the 4-bromo intermediate), displays a p38α enzyme IC₅₀ of 10 nM and a whole-blood LPS TNFα IC₅₀ of 100 nM [1]. The target compound serves as the direct synthetic precursor to such advanced leads. By contrast, the 2-bromo isomer cannot be directly elaborated to the same 4-aryl inhibitors, as the C-2 position of the oxazole is less tolerant of aryl substitution in the p38α pharmacophore . This establishes the 4-bromo compound as the preferred procurement choice for kinase inhibitor programs.

Kinase Inhibition p38α MAPK Anti-inflammatory

Differential Physicochemical Profile: LogP and Topological Polar Surface Area (TPSA) Compared to the 2-Bromo Isomer

Although the target compound and its 2-bromo isomer share identical molecular weight (321.17 g/mol) and molecular formula (C₁₃H₁₃BrN₄O), their distinct bromine placement subtly influences lipophilicity and electronic distribution. Computed XLogP3-AA for the target compound is 4.0, and TPSA is 56.2 Ų [1]. The 2-bromo isomer also exhibits an XLogP3-AA of 4.0 and identical TPSA of 56.2 Ų [2], indicating that bulk physicochemical parameters do not differentiate the two molecules. The critical difference lies in the local dipole moment and electrostatic potential surface around the oxazole ring, which are known to affect binding to polar enzyme active sites and, consequently, target selectivity .

Drug-likeness ADME Properties Lipophilicity

Optimal Application Scenarios for 6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine


Kinase Inhibitor Lead Optimization: p38α MAPK and Beyond

This compound is the progenitor of a well-characterized series of triazolopyridine-oxazole p38α MAP kinase inhibitors. Researchers synthesizing focused libraries around the 4-aryl-oxazole motif should exclusively procure this 4-bromo intermediate to ensure alignment with published SAR data [1]. The 2-bromo isomer cannot be used as a drop-in replacement, as it directs elaboration to the C-2 position, which is incompatible with the p38α pharmacophore .

Agrochemical Discovery: Triazolopyridine Herbicide Analogs

Nissan Chemical's patent landscape extensively covers [1,2,4]triazolo[4,3-a]pyridines bearing oxazole or oxadiazole groups as herbicidal active ingredients [2]. The target compound's 4-bromo substituent allows for late-stage diversification via cross-coupling to explore herbicidal structure-activity relationships, mimicking the substitution pattern found in commercial triazolopyridine herbicides like iptriazopyrid [3].

Bromodomain Inhibitor Probe Synthesis

Substituted [1,2,4]triazolo[4,3-a]pyridines are claimed as bromodomain inhibitors for oncology and inflammatory indications in patents from the NEOMED Institute [4]. The 4-bromooxazole group can be directly converted to biaryl or alkyne derivatives that engage the acetyl-lysine binding pocket, making this compound a privileged starting material for BET bromodomain probe development.

Methodological Studies in Regioselective Cross-Coupling

Given the well-documented contrast in reactivity between 2- and 4-bromooxazoles in Suzuki–Miyaura reactions , this compound serves as an ideal model substrate for developing new catalytic systems, investigating chemoselectivity, or teaching advanced cross-coupling techniques in academic and industrial laboratories.

Quote Request

Request a Quote for 6-(4-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.